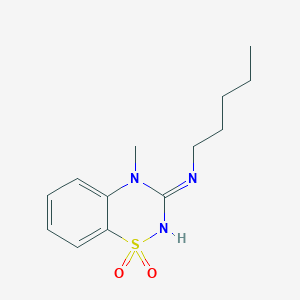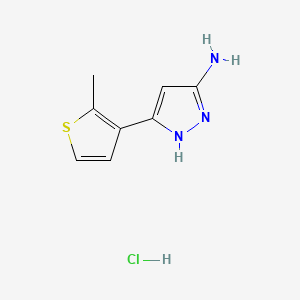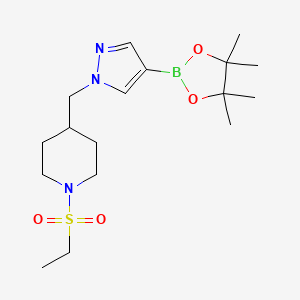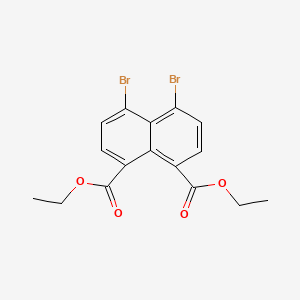![molecular formula C15H11Cl3N2O2 B13719235 Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate can be achieved through the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles.
Oxidation and reduction: The hydrazone moiety can undergo redox reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Products include the corresponding carboxylic acids.
Reduction: Products include the corresponding amines.
Scientific Research Applications
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in different reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl chloro[2-(2,6-dichlorophenyl)hydrazono]acetate: Similar structure but with an ethyl ester group instead of a benzyl ester.
Benzyl chloro[2-(2,4-dichlorophenyl)hydrazono]acetate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate is unique due to its specific substitution pattern and the presence of both chloro and hydrazono functional groups, which confer distinct reactivity and applications compared to similar compounds .
Properties
Molecular Formula |
C15H11Cl3N2O2 |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
benzyl (2E)-2-chloro-2-[(2,6-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-7-4-8-12(17)13(11)19-20-14(18)15(21)22-9-10-5-2-1-3-6-10/h1-8,19H,9H2/b20-14+ |
InChI Key |
SPPGEAMDTWOCQZ-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=C(C=CC=C2Cl)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)




![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)



![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)


